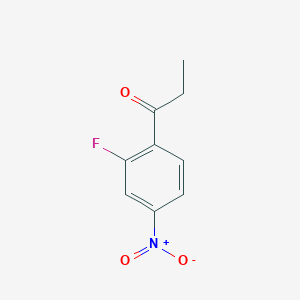

1-(2-Fluoro-4-nitrophenyl)propan-1-one

Description

Strategic Importance of Functionalized Aryl Ketones in Modern Synthetic Chemistry

Functionalized aryl ketones, a class that includes propiophenones, are cornerstone intermediates in the vast field of organic synthesis. Their strategic importance is underscored by their prevalence in the structures of numerous high-value molecules, including pharmaceuticals, agrochemicals, and specialty materials. Aryl ketones serve as versatile synthons, readily undergoing a variety of chemical transformations at the carbonyl group, the α-carbon, or the aromatic ring, which allows for the construction of complex molecular architectures.

In medicinal chemistry, the aryl ketone motif is present in a range of therapeutic agents. For example, fluorinated ketones have been investigated as potent enzyme inhibitors, playing a critical role in drug design and development. nih.govnih.gov The ability to introduce specific functional groups onto the aryl ring or the ketone's side chain enables chemists to fine-tune the electronic, steric, and pharmacokinetic properties of a molecule, profoundly influencing its biological activity. researchgate.net

Contextualizing "1-(2-Fluoro-4-nitrophenyl)propan-1-one" within the Landscape of Fluorinated and Nitroaromatic Compounds

"this compound" is a polysubstituted aromatic ketone that uniquely combines a fluorine atom and a nitro group on the phenyl ring. This specific arrangement of substituents makes it a compound of interest for several reasons.

Fluorinated Aromatic Compounds: The introduction of fluorine into organic molecules is a widely used strategy in drug discovery. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation and binding affinity to biological targets. researchgate.netresearchgate.net The presence of a fluorine atom can also improve membrane permeability and bioavailability. nih.gov

Nitroaromatic Compounds: The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. fiveable.me This electronic effect is crucial for controlling regioselectivity in multi-step syntheses. libretexts.orgpressbooks.pub Moreover, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (NH₂), which opens up a vast array of subsequent chemical transformations, making nitroaromatics key intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. ontosight.ai

The subject compound, with its ortho-fluoro and para-nitro substitution pattern, presents an interesting electronic and steric environment. The fluorine atom's position relative to the ketone linker can influence the orientation of the side chain, while both substituents modulate the reactivity of the aromatic ring. The ortho-nitro configuration in some aromatic sulfonyl fluorides has been identified as a critical pharmacophore for antibacterial activity, highlighting the importance of substituent placement.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1332527-08-8 | C₉H₈FNO₃ | 197.16 |

| 1-(4-Nitrophenyl)propan-1-one | 3758-70-1 | C₉H₉NO₃ | 179.17 |

| 1-(4-Fluoro-2-nitrophenyl)propan-1-one | Not available | C₉H₈FNO₃ | 197.16 |

| 1-(4-Fluoro-3-nitrophenyl)propan-1-one | 777-48-0 | C₉H₈FNO₃ | 197.16 |

Contemporary Research Frontiers and Challenges in the Chemistry of Substituted Propiophenones

The synthesis of highly substituted propiophenones like "this compound" remains an area of active research, presenting both opportunities and significant challenges.

Research Frontiers:

Novel Catalytic Methods: Modern synthetic chemistry is continuously seeking milder, more efficient, and selective methods. Research into "greener" Friedel-Crafts acylation reactions, which traditionally use stoichiometric amounts of harsh Lewis acids like AlCl₃, is a key frontier. organic-chemistry.org The development of new catalysts and reaction conditions aims to reduce waste and improve functional group tolerance. sigmaaldrich.com

Late-Stage Functionalization: The ability to introduce functional groups, particularly fluorine, at a late stage of a synthesis is highly desirable in drug discovery programs. This allows for the rapid generation of analogues for structure-activity relationship studies. Research into novel reagents and light-mediated methodologies for perfluoroalkylation of aromatic compounds is expanding the toolkit available to chemists. d-nb.infonih.gov

Organocatalysis: The use of small organic molecules as catalysts for constructing polysubstituted arenes is an emerging field that offers an alternative to traditional metal-based catalysis, often providing different selectivity and milder reaction conditions. rsc.org

Challenges:

Regiocontrol: The synthesis of polysubstituted benzenes requires careful strategic planning to control the position of each substituent. libretexts.orgpressbooks.pub The directing effects of existing groups on the aromatic ring must be precisely managed, and steric hindrance can often lead to undesired isomers or low yields. fiveable.me

Harsh Reaction Conditions: Classical methods for synthesizing aryl ketones, such as the Friedel-Crafts acylation, often require harsh conditions and are incompatible with many sensitive functional groups, limiting their synthetic utility. sigmaaldrich.comlibretexts.org

Synthesis of Fluorinated Precursors: While fluorination is beneficial, the synthesis of selectively fluorinated building blocks can be complex. Developing new and efficient fluorination techniques remains a significant challenge in organic chemistry. sapub.org

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8FNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

InChI Key |

CPSKJSRTHOFJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 2 Fluoro 4 Nitrophenyl Propan 1 One

Direct Acylation Strategies for Fluorinated Nitro Aromatic Systems

Direct acylation methods aim to introduce the propanoyl group onto a pre-existing 1-fluoro-3-nitrobenzene (B1663965) scaffold. These strategies are often the most conceptually straightforward but face significant hurdles due to the electronic nature of the substrate.

Regioselective Friedel-Crafts Acylation: Mechanistic Considerations and Catalyst Optimization

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgchemistrysteps.com The standard mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring. masterorganicchemistry.comlibretexts.org

However, a major limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings. libretexts.orglibretexts.org Aromatic systems substituted with potent electron-withdrawing groups, such as the nitro group (-NO₂), are rendered significantly less nucleophilic. This deactivation is so pronounced that the aromatic ring is no longer sufficiently electron-rich to attack the acylium ion, effectively halting the reaction. libretexts.orgyoutube.com Consequently, the direct Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene with propanoyl chloride under standard conditions (e.g., AlCl₃ catalyst) is generally considered non-viable.

Mechanistic Considerations: The reaction's success hinges on the aromatic ring acting as a nucleophile. The nitro group withdraws electron density from the ring by both inductive and resonance effects, substantially reducing its reactivity toward electrophiles. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the nitro group's oxygen atoms, further enhancing the deactivating effect. libretexts.org

Regioselectivity: If the reaction were to proceed, the regiochemical outcome would be governed by the directing effects of the existing substituents. The fluoro group is an ortho-, para-director, while the nitro group is a meta-director. For the synthesis of 1-(2-fluoro-4-nitrophenyl)propan-1-one from 1-fluoro-3-nitrobenzene, acylation would need to occur at the C2 position. This position is ortho to the fluorine atom and meta to the nitro group, making it the electronically favored position should any reaction occur.

Catalyst Optimization: While aluminum chloride (AlCl₃) is the traditional catalyst, research has explored various alternatives to overcome the limitations of the classic method. organic-chemistry.org These include other Lewis acids, Brønsted acids, and heterogeneous catalysts like zeolites, which can enhance regioselectivity in certain acylations. ksu.edu.sa However, even with optimized catalysts, the profound deactivation imparted by the nitro group makes the direct acylation of 1-fluoro-3-nitrobenzene exceptionally challenging and generally impractical.

| Catalyst Type | Examples | Applicability to Deactivated Systems |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | Poor; reaction generally fails with nitroarenes. libretexts.org |

| "Greener" Catalysts | Zinc Oxide (ZnO), Bismuth Triflate | Primarily effective for activated or moderately deactivated arenes. |

| Heterogeneous Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5) | Can offer high regioselectivity but still struggle with strongly deactivated substrates. ksu.edu.sa |

Transition Metal-Catalyzed Acylations of Haloarenes

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. In principle, a transition metal catalyst could facilitate the acylation of the C-H bond at the 2-position of 1-fluoro-3-nitrobenzene. However, direct, catalyzed acylation of such a deactivated haloarene is not a well-established or common synthetic route.

Challenges for this approach include:

C-H Activation: Achieving regioselective C-H activation at the desired position (ortho to fluorine, meta to nitro) in the presence of other potentially reactive sites is a significant hurdle.

Catalyst Deactivation: The nitro group or the substrate itself can potentially poison or deactivate the metal catalyst.

Reaction Scope: Many transition-metal-catalyzed carbonylative reactions, such as those involving palladium, often require organometallic precursors or different coupling partners and may not be directly applicable to this specific transformation. nih.govnih.gov While methods for denitrative coupling exist, they typically replace the nitro group rather than using it as a directing group for acylation. acs.org

Convergent Synthesis from Precursor Molecules

Convergent strategies involve synthesizing separate fragments of the target molecule and then combining them, or constructing the aromatic ring with the side chain already in place or in a precursor form.

Oxidation Pathways of Propanol Precursors: Chemo- and Regioselectivity

A reliable convergent approach involves the synthesis of the corresponding secondary alcohol, 1-(2-fluoro-4-nitrophenyl)propan-1-ol, followed by its oxidation to the desired ketone. This transforms the synthetic challenge from a difficult C-C bond formation on a deactivated ring to a standard functional group interconversion.

The precursor alcohol can be prepared via the addition of a propyl organometallic reagent (e.g., propylmagnesium bromide) to 2-fluoro-4-nitrobenzaldehyde. The subsequent oxidation of the secondary benzylic alcohol to a ketone is a high-yielding and well-understood transformation.

Chemo- and Regioselectivity:

Regioselectivity: This is not a concern for this step, as the reaction is a direct conversion of a secondary alcohol to a ketone at a defined position.

Chemoselectivity: The key requirement is to use an oxidizing agent that selectively targets the hydroxyl group without affecting the nitro or fluoro substituents. Fortunately, a wide array of reagents is available for this purpose.

Several common methods for the oxidation of secondary alcohols to ketones are effective and would be suitable for this synthesis, as outlined in the table below.

| Oxidation Method | Reagent(s) | Typical Conditions | Advantages & Considerations |

| Chromium-Based | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild, efficient, avoids over-oxidation. Chromium reagents are toxic. |

| DMSO-Based | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C), DCM | High yields, avoids heavy metals. Requires cryogenic conditions and careful handling of reagents. |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | DCM, room temperature | Mild, rapid, high-yielding. Reagent can be shock-sensitive. |

| Catalytic Oxidation | TEMPO with a co-oxidant (e.g., NaOCl) | Biphasic (e.g., DCM/water) | Uses catalytic amounts of the primary oxidant; greener approach. |

| Photochemical Oxidation | Thioxanthenone (photocatalyst), Air (oxidant) | Visible light | A green chemistry approach utilizing air as the terminal oxidant. rsc.org |

Reactions Involving Activated Aromatic Substrates and Propanoyl Derivatives

This approach involves the reaction of a nucleophilic propanoyl equivalent with a highly activated aromatic electrophile. For example, an enolate derived from a propanone derivative could potentially displace a leaving group on a sufficiently electron-poor aromatic ring.

An example of a related convergent synthesis is the Ullmann coupling between 4-fluoro-2-nitroiodobenzene and propan-2-one, mediated by a copper catalyst, which forms a C-C bond between the aromatic ring and the alpha-carbon of the ketone. While this yields a different isomer, it demonstrates the principle of coupling a ketone-derived nucleophile with an activated haloarene.

Another documented, though indirect, strategy involves the acid-catalyzed reaction of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one using a macroporous strong acid resin catalyst to furnish a related nitrophenyl propanone. patsnap.com

Nucleophilic Aromatic Substitution (SNAr) Approaches to Install the Fluoro-Nitrophenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for synthesizing substituted aromatic compounds, particularly those bearing electron-withdrawing groups. nih.govchemistrysteps.com This pathway is often the most effective for preparing molecules like this compound.

The SNAr mechanism requires:

An aromatic ring with a good leaving group (e.g., a halogen).

Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

A strong nucleophile.

A highly feasible SNAr strategy would involve a halogen exchange (Halex) reaction on a suitable precursor. wikipedia.orgacsgcipr.org In this scenario, one would start with 1-(2-chloro-4-nitrophenyl)propan-1-one. The chlorine atom at the C2 position is ortho to the propanoyl group and para to the strongly activating nitro group at C4. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A fluoride (B91410) anion (from a source like KF or CsF) attacks the electron-deficient carbon bearing the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization.

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final fluorinated product.

The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of aromaticity. chemistrysteps.commasterorganicchemistry.com This explains the unusual reactivity trend for halogens as leaving groups in SNAr reactions, where F > Cl > Br > I, because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comyoutube.com

Typical Halex Reaction Conditions:

Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF).

Solvent: High-boiling polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Sulfolane. wikipedia.org

Temperature: High temperatures, often in the range of 150-250 °C, are required to drive the reaction. wikipedia.org

Catalyst (Optional): Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used to improve the solubility and reactivity of the fluoride salt. acsgcipr.orggoogle.com

This SNAr/Halex approach is often the preferred industrial method for synthesizing fluoro-nitro-aromatic compounds due to its reliability and the availability of chlorinated precursors.

Role of Activating Groups in SNAr Kinetics and Thermodynamics

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aromatic rings, especially when they are electron-deficient. The kinetics and thermodynamics of these reactions are heavily influenced by the substituents on the aromatic ring. In the case of "this compound", the nitro (NO₂) group and the fluorine (F) atom play pivotal roles.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. The rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is paramount to the reaction's feasibility and rate.

Activating Groups:

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group. Its presence is crucial for activating the benzene (B151609) ring towards nucleophilic attack. It deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic substitution. masterorganicchemistry.com Positioned para to the fluorine leaving group, the nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.

Fluorine (F) as a Leaving Group: While typically considered a poor leaving group in aliphatic substitution reactions (like Sₙ1 and Sₙ2) due to the strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine withdraws electron density from the ring, further activating the carbon it is attached to (the ipso-carbon) for nucleophilic attack. masterorganicchemistry.com The breaking of the strong C-F bond occurs in the second, faster step, which involves the re-aromatization of the ring.

The combined electronic effects of the nitro group and the fluorine atom render the aromatic ring sufficiently electron-poor to react readily with nucleophiles, making the SNAr pathway an efficient method for its functionalization.

Strategic Control of Regioselectivity in SNAr Reactions

Regioselectivity in SNAr reactions is the preferential substitution at a specific position on the aromatic ring. This control is critical for the synthesis of a specific isomer. In "this compound", the substitution occurs exclusively at the carbon atom bonded to the fluorine.

The regiochemical outcome is dictated by the ability of the activating groups to stabilize the intermediate formed upon nucleophilic attack at different positions.

Attack at C1 (position of Fluorine): When a nucleophile attacks the carbon atom bearing the fluorine atom, the resulting negative charge in the Meisenheimer complex is stabilized by resonance. Crucially, one of the resonance structures places the negative charge directly on the carbon atom attached to the nitro group at the C4 position. This allows for direct delocalization of the charge onto the nitro group, providing significant stabilization. The propanoyl group at C2 also contributes to stabilization through its electron-withdrawing inductive effect.

Attack at other positions: If a nucleophile were to attack other positions on the ring, the resulting intermediate would be significantly less stable. The negative charge could not be as effectively delocalized onto the strongly activating para-nitro group.

Therefore, the substitution is highly directed to the position ortho to the propanoyl group and para to the nitro group, leading to the selective displacement of the fluorine atom. This predictable regioselectivity is a cornerstone of designing synthetic routes for such polysubstituted aromatic compounds. researchgate.net The use of specific reaction media, such as deep eutectic solvents, has also been shown to influence and control regioselectivity in SNAr reactions of similar substrates. researchgate.net

Emerging Sustainable Synthetic Practices

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact while maximizing efficiency. These principles are increasingly being applied to the synthesis of propiophenone (B1677668) derivatives.

Green Chemistry Principles in Propiophenone Synthesis

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. acs.orgjetir.org Their application in the synthesis of molecules like "this compound" can lead to significant improvements.

| Principle of Green Chemistry | Application in Propiophenone Synthesis |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset. bdu.ac.in |

| 2. Atom Economy | Choosing reactions, like catalytic processes, that maximize the incorporation of reactant atoms into the final product. acs.org |

| 3. Less Hazardous Synthesis | Using and generating substances with little or no toxicity to human health and the environment. jetir.org |

| 4. Designing Safer Chemicals | Designing the final product to be effective but with minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Replacing volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids, or performing reactions solvent-free. bdu.ac.in |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. acs.org |

| 8. Reduce Derivatives | Avoiding the use of temporary blocking or protecting groups to minimize reaction steps and waste. acs.org |

| 9. Catalysis | Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction. acs.orgbdu.ac.in |

| 10. Design for Degradation | Designing chemical products to break down into innocuous substances after their use. |

| 11. Real-time Analysis | Employing in-process monitoring to prevent the formation of hazardous byproducts. |

| 12. Inherently Safer Chemistry | Choosing substances and processes that minimize the potential for chemical accidents like explosions or fires. acs.org |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Yields

To improve reaction efficiency, reduce waste, and enhance safety, modern synthetic chemistry is increasingly turning to enabling technologies like microwave irradiation and continuous flow processing. ijprajournal.com

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis. durham.ac.uk Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation directly and rapidly heats the reaction mixture. This can lead to:

Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. bohrium.com

Higher Yields and Purity: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. durham.ac.uk

Flow Chemistry: Continuous flow chemistry involves pumping reactants through a network of tubes or channels where the reaction occurs. This approach offers several advantages over traditional batch processing, particularly for scalability and safety. ijprajournal.com

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or unstable intermediates. ijprajournal.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Reproducibility and Scalability: Flow systems allow for consistent product quality and can be run for extended periods to produce larger quantities of material, simplifying scale-up. goflow.at

The combination of microwave heating with flow chemistry systems offers a synergistic approach, enabling rapid, efficient, and scalable synthesis of complex molecules. bohrium.com

High-Purity Synthesis and Scalability in Research Contexts

Producing "this compound" with high purity is essential for its use in research and development, as impurities can significantly affect subsequent reactions or biological assays. Achieving high purity requires careful optimization of both the reaction conditions and the purification protocol. Common purification techniques include recrystallization, which selects for the desired crystalline product from a saturated solution, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase.

Scalability refers to the ability to increase the production volume of a chemical synthesis without compromising yield or purity. Transitioning a reaction from a small, laboratory scale (milligrams to grams) to a larger scale (kilograms) presents numerous challenges. Issues such as heat transfer in exothermic reactions, efficient mixing, and reagent addition rates become more critical. Flow chemistry is an increasingly popular solution for overcoming these scalability challenges, offering a more controlled and predictable path to producing larger quantities of high-purity compounds for advanced research needs. goflow.at

Mechanistic Investigations into the Chemical Reactivity of 1 2 Fluoro 4 Nitrophenyl Propan 1 One

Reactions at the Carbonyl Center

The carbonyl group (C=O) of the propanone moiety is a primary site of chemical reactivity. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The electronic landscape of the attached fluoro-nitrophenyl ring further modulates this reactivity.

The carbonyl carbon of 1-(2-Fluoro-4-nitrophenyl)propan-1-one is highly activated towards nucleophilic addition. This heightened electrophilicity is a direct consequence of the strong electron-withdrawing effects of both the nitro group and the fluorine atom on the aromatic ring. These substituents pull electron density away from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it a more favorable target for nucleophiles.

When a nucleophile attacks the planar carbonyl group, the carbon atom rehybridizes from sp² to sp³. If the attacking nucleophile is not identical to the existing ethyl group, a new chiral center is created at the former carbonyl carbon. The addition can occur from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers if no chiral influence is present. The stereochemical outcome of these reactions is a critical consideration, with "syn" addition occurring when two new bonds form on the same face of the original double bond, and "anti" addition when they form on opposite faces. masterorganicchemistry.comyoutube.com The specific stereoselectivity is highly dependent on the reaction mechanism and conditions. masterorganicchemistry.com

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon of the ethyl group) are acidic due to the electron-withdrawing nature of the carbonyl group and the stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions. youtube.com

The formation of an enolate from this compound can be achieved under either base-catalyzed or acid-catalyzed conditions. youtube.comyoutube.com

Base-Catalyzed: A base removes an α-proton to form an enolate ion. This enolate is a strong nucleophile with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.comyoutube.com

Acid-Catalyzed: In the presence of an acid, the carbonyl oxygen is protonated, and a tautomerization occurs to form a neutral enol. The enol is also nucleophilic, though generally less so than an enolate. youtube.com

Once formed, the enolate can participate in various reactions:

Alpha-Substitution: The nucleophilic α-carbon of the enolate can attack a range of electrophiles (E+), such as alkyl halides, leading to α-alkylation. This is a key method for elaborating the side chain of the molecule.

Condensation Pathways: Enolates can react with other carbonyl compounds, including another molecule of the starting ketone, in aldol-type condensation reactions. This pathway results in the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Reactivity of the Nitro Group

The reduction of the nitro group to a primary amine (-NH₂) is a synthetically valuable transformation, as aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The challenge often lies in achieving this reduction selectively without affecting other reducible groups, such as the ketone. calvin.edu

A variety of methods are available for the reduction of aromatic nitro compounds: wikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method. Reagents such as hydrogen gas with a metal catalyst like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel are effective. wikipedia.org The conditions can often be tuned to selectively reduce the nitro group while preserving the carbonyl function.

Stoichiometric Metal Reductions: Classic methods involve the use of metals in acidic media, such as iron in acetic or hydrochloric acid (Béchamp reduction) or tin(II) chloride in hydrochloric acid. wikipedia.org These methods are robust and often show good chemoselectivity.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce both nitro groups and ketones, milder or modified reagents can offer selectivity. Sodium borohydride, typically unreactive towards nitro groups, can be activated with transition metal complexes (e.g., Ni(PPh₃)₄) to achieve the reduction. jsynthchem.com

The following table summarizes common methods for the selective reduction of nitroarenes.

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Low to moderate pressure/temp | Good for nitro group; ketone may be reduced under harsher conditions. |

| Fe, HCl/CH₃COOH | Reflux | Excellent for nitro group; ketone is generally stable. |

| SnCl₂, HCl | Room temp to reflux | Good for nitro group; ketone is typically unaffected. |

| NaBH₄, Ni(PPh₃)₄ | Room temp, EtOH | Reduces nitro group in the presence of carbonyls. jsynthchem.com |

| Sodium Hydrosulfite | Aqueous solution | Mild and selective for nitro group reduction. wikipedia.org |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring through a combination of two effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. youtube.com

Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic π-system via resonance, creating partial positive charges at the ortho and para positions relative to the nitro group. wikipedia.orgassets-servd.host

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring. First, it significantly deactivates the ring towards electrophilic aromatic substitution (EAS) because it reduces the ring's nucleophilicity. youtube.comwikipedia.org Second, and more importantly for this molecule, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions which are electron-deficient. nih.gov This effect is crucial for the reactivity of the fluoro substituent.

Reactivity of the Fluoro Substituent

The fluorine atom is located at the C2 position, which is ortho to the propanone group and para to the activating nitro group. Halogens on an aromatic ring are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups. nih.gov

In this compound, the fluorine atom is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). The para-nitro group is key to this reactivity. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon bearing the fluorine. nih.gov

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the para-nitro group.

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

This pathway allows for the substitution of the fluorine atom by a wide variety of nucleophiles, including amines, alkoxides, and thiols, providing a versatile method for further functionalization of the aromatic ring. The fluorine atom is often a better leaving group in SNAr reactions than other halogens due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and enhances the rate of the initial nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine: Factors Influencing Displacement

The chemical reactivity of this compound is significantly defined by its susceptibility to nucleophilic aromatic substitution (SNAr). This reaction pathway involves the displacement of the fluorine atom by a nucleophile. The SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The aromaticity of the ring is temporarily broken in this stage. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Several factors make the fluorine atom in this compound a viable leaving group in SNAr reactions, a role it rarely plays in SN1 or SN2 reactions. masterorganicchemistry.com

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom is crucial. This group powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step. wikipedia.org The propanoyl group also contributes to the ring's activation through its inductive electron-withdrawing effect.

Electronegativity of Fluorine: Fluorine is the most electronegative element. Its strong inductive effect polarizes the C-F bond, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack. This high electronegativity is the primary reason fluorine is a superior leaving group in SNAr compared to other halogens. It significantly stabilizes the transition state leading to the Meisenheimer complex. stackexchange.comnih.gov

Rate-Determining Step: Unlike SN1 and SN2 reactions where C-X bond cleavage is integral to the rate-determining step, in SNAr the initial attack of the nucleophile is the slow step. The strength of the C-F bond is less important than fluorine's ability to activate the ring towards attack. stackexchange.commasterorganicchemistry.com

The "element effect" in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. This highlights the unique mechanism of SNAr where the activation of the ring by the leaving group's electronegativity governs the reaction rate. nih.gov

| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

|---|---|---|---|---|

| F | 3.50 | 3271 | 14.0 | -17.5 |

| Cl | 0.0152 | 14.2 | 17.0 | -18.9 |

| Br | 0.0125 | 11.7 | 17.4 | -18.4 |

| I | 0.00107 | 1 | 19.3 | -17.5 |

Influence of the Fluoro Group on Aromatic Ring Electrophilicity

The fluorine atom in this compound exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). researchgate.net

Conversely, the resonance effect involves the donation of electron density from one of fluorine's lone pairs into the aromatic pi (π) system. This effect increases electron density primarily at the ortho and para positions. csbsju.edu However, for fluorine, the +R effect is significantly weaker than its -I effect due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene (B151609) ring. libretexts.org

Therefore, the net electronic effect of the fluorine substituent is strong deactivation of the ring towards electrophilic aromatic substitution, but strong activation towards nucleophilic aromatic substitution. In the context of this compound, the powerful -I effect of the fluorine atom, combined with the strong electron-withdrawing properties of the nitro and propanoyl groups, renders the aromatic ring highly electrophilic and primed for SNAr reactions.

Concerted and Stepwise Reaction Mechanisms

Kinetic Isotope Effect Studies for Reaction Pathway Elucidation

The distinction between concerted and stepwise mechanisms can be investigated using kinetic isotope effect (KIE) studies. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or fluorine ¹⁹F with radioactive ¹⁸F). wikipedia.org

For a reaction to exhibit a primary KIE, the bond to the isotopically substituted atom must be breaking or forming in the rate-determining step of the reaction. baranlab.org Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. wikipedia.org

While no specific KIE studies on this compound are documented, research on analogous compounds provides a framework for how such studies could elucidate its reaction mechanisms. For instance, studies on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one utilized both fluorine and deuterium KIEs to probe the reaction pathway. researchgate.netlookchem.com The observation of a small fluorine KIE alongside significant primary and secondary deuterium KIEs provided strong evidence for a stepwise E1cB mechanism, where proton abstraction is rate-limiting, rather than a concerted E2 mechanism where C-H and C-F bond breaking would occur simultaneously. researchgate.net

| Base | Isotope Effect Type | Value (Protiated Substrate) | Value (Deuterated Substrate) |

|---|---|---|---|

| Acetate | Leaving Group F KIE | 1.0047 | 1.0009 |

| Secondary D KIE | 1.050 | 1.000 | |

| Formate | Leaving Group F KIE | - | - |

| Secondary D KIE | 1.038 | 1.009 | |

| Imidazole | Leaving Group F KIE | - | - |

| Secondary D KIE | 1.014 | 1.010 |

For the SNAr reaction of this compound, a KIE study could confirm the stepwise nature of the mechanism. A negligible fluorine KIE (k¹⁸/k¹⁹ ≈ 1) would be expected, as the C-F bond is broken in a fast step after the rate-determining formation of the Meisenheimer complex.

Intermolecular and Intramolecular Processes

The reactivity of this compound can be expressed through both intermolecular and intramolecular processes.

Intermolecular processes are those that occur between two or more separate molecules. The classic SNAr reaction is a prime example, where an external nucleophile (e.g., an amine, alkoxide, or thiol) reacts with the this compound molecule to displace the fluoride (B91410). These reactions are fundamental in synthesizing a wide array of derivatives where the fluorine atom is replaced by a new functional group.

Intramolecular processes occur within a single molecule. While this compound itself does not undergo a spontaneous intramolecular reaction, it can be a precursor for such processes. If the propanoyl side chain were to be modified to contain a nucleophilic moiety, an intramolecular SNAr reaction could lead to the formation of a new heterocyclic ring system. For example, reduction of the ketone to an alcohol, followed by deprotonation, could create an internal alkoxide nucleophile that could attack the C-F position, leading to a cyclic ether. The viability and rate of such cyclization reactions are highly dependent on factors like ring strain in the transition state and the length and flexibility of the chain connecting the nucleophile to the aromatic ring.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Fluoro 4 Nitrophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the atomic framework of a molecule.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To elucidate the precise structure of 1-(2-Fluoro-4-nitrophenyl)propan-1-one, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the propanone side chain, it would show a correlation between the methylene (B1212753) (-CH2-) protons and the methyl (-CH3) protons, confirming their adjacent positions. It would also show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would definitively assign the carbon signals for the methyl, methylene, and the aromatic C-H carbons.

Without experimental spectra, a data table of these correlations cannot be created.

Fluorine-19 NMR for Elucidating Fluorine Environments and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov

Chemical Shift: The fluorine atom in this compound would produce a single resonance in the ¹⁹F NMR spectrum. Its chemical shift value is highly sensitive to the electronic environment, influenced by the electron-withdrawing nitro and propanone groups. thermofisher.com

Coupling Phenomena: This fluorine signal would be split into a multiplet due to coupling with adjacent aromatic protons (typically a doublet of doublets). The magnitude of these coupling constants (J-values) provides valuable structural information about the substitution pattern on the aromatic ring. wikipedia.orghuji.ac.il

Specific chemical shift and coupling constant values are dependent on experimental measurement.

Single Crystal X-ray Diffraction Analysis

This technique is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com It requires growing a suitable single crystal of the compound, which is not always feasible.

Determination of Solid-State Conformation and Crystal Packing

A successful X-ray diffraction experiment would provide the precise coordinates of every atom in the molecule. ub.edu This allows for the determination of:

Bond Lengths and Angles: Exact measurements for all bonds and angles within the molecule.

Conformation: The dihedral angle between the plane of the aromatic ring and the plane of the propanone group would be determined, revealing any twisting of the side chain relative to the ring.

No published crystal structure for this compound could be located, and therefore, a table of crystallographic data cannot be provided.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Based on the crystal packing data, the specific non-covalent interactions holding the molecules together in the crystal can be analyzed. iucr.orgresearchgate.net For this molecule, one would look for:

Weak Hydrogen Bonds: Potential C-H···O interactions involving the carbonyl or nitro groups. derpharmachemica.com

π-π Stacking: Potential stacking interactions between the electron-deficient aromatic rings. The presence and geometry of such interactions are dictated by the crystal packing. researchgate.net

This analysis is entirely dependent on the availability of a solved crystal structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netresearchgate.net

For this compound, the key vibrational bands would be:

C=O Stretch: A strong, characteristic absorption for the ketone group, typically in the range of 1680-1700 cm⁻¹.

NO₂ Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, usually found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-F Stretch: An absorption for the carbon-fluorine bond, typically in the 1100-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Bands corresponding to the vibrations of the phenyl ring.

While the expected regions for these absorptions can be predicted, their exact frequencies and intensities must be determined experimentally. scispace.comnih.gov Without access to recorded spectra for this specific compound, a detailed data table of vibrational modes cannot be compiled.

Correlation of Vibrational Modes with Functional Group Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For "this compound," the analysis would focus on the correlation between specific vibrational frequencies and the dynamics of its key functional groups: the carbonyl group (C=O), the nitro group (NO₂), the carbon-fluorine bond (C-F), and the substituted benzene (B151609) ring.

The carbonyl group's stretching vibration (ν C=O) is typically a strong, sharp band in the infrared spectrum, expected in the range of 1680-1700 cm⁻¹ for an aryl ketone. The precise frequency would be influenced by the electronic effects of the fluorine and nitro substituents on the phenyl ring. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas NO₂) typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch (νs NO₂) appearing between 1300 and 1370 cm⁻¹.

The carbon-fluorine stretching vibration (ν C-F) for an aryl fluoride (B91410) is expected to produce a strong band in the 1250-1020 cm⁻¹ region of the infrared spectrum. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the aromatic ring.

A comprehensive analysis would involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and compare them with experimental data. This correlation allows for a detailed assignment of each observed band to a specific molecular motion, providing a complete picture of the molecule's vibrational dynamics.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching (ν) | 1680 - 1700 |

| Nitro (NO₂) | Asymmetric Stretching (νas) | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching (νs) | 1300 - 1370 |

| Carbon-Fluorine (C-F) | Stretching (ν) | 1250 - 1020 |

| Aromatic C-H | Stretching (ν) | > 3000 |

| Aromatic C=C | Stretching (ν) | 1400 - 1600 |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopy, particularly FTIR and Raman, is invaluable for monitoring the progress of chemical reactions in real-time. For the synthesis of "this compound," which could potentially be formed via a Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene (B1663965) with propanoyl chloride, in situ monitoring would allow for the tracking of reactant consumption and product formation.

By inserting a probe directly into the reaction vessel, spectra can be continuously acquired. The disappearance of the characteristic vibrational bands of the reactants, such as the C=O stretch of propanoyl chloride (around 1800 cm⁻¹), and the appearance of the product's signature peaks, including the ketone C=O stretch (around 1690 cm⁻¹) and the bands associated with the substituted aromatic ring, would signal the progression of the reaction.

This real-time analysis enables the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The data gathered provides a deeper understanding of the reaction mechanism beyond what can be achieved with traditional offline analysis of discrete samples.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For "this compound," HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₉H₈FNO₃).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the collision-induced dissociation (CID) of the isolated molecular ion to produce a characteristic fragmentation pattern.

The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Likely fragmentation patterns for "this compound" would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) and the formation of a 2-fluoro-4-nitrophenylcarbonyl cation.

Loss of the nitro group: Elimination of NO₂ as a neutral molecule or a radical.

Cleavage of the propanoyl group: Loss of the entire propanoyl group (•C(O)CH₂CH₃) to yield a 2-fluoro-4-nitrophenyl cation.

McLafferty rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen from the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| [C₉H₈FNO₃]⁺• | [C₇H₃FNO₂]⁺ | •C₂H₅ |

| [C₉H₈FNO₃]⁺• | [C₉H₈FO]⁺ | •NO₂ |

| [C₉H₈FNO₃]⁺• | [C₆H₃FN]⁺• | C₃H₅O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels. The UV-Vis spectrum of "this compound" would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The phenyl ring, the carbonyl group, and the nitro group are all chromophores. The conjugation between the phenyl ring and the carbonyl group, as well as the presence of the electron-withdrawing nitro group and the fluorine atom, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The π → π* transitions, typically of higher energy, would likely appear in the shorter wavelength UV region. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be a weaker absorption at a longer wavelength.

The electronic properties of the substituents on the aromatic ring play a crucial role. The strongly deactivating nitro group would likely cause a red shift (shift to longer wavelengths) of the absorption bands compared to an unsubstituted acetophenone.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. While many aromatic ketones exhibit phosphorescence rather than fluorescence, the specific electronic structure of "this compound" would determine its emissive properties. If fluorescent, the emission spectrum would provide information about the energy of the lowest excited singlet state. The fluorescence quantum yield and lifetime would offer further insights into the dynamics of the excited state processes.

| Technique | Information Probed | Expected Observations |

| UV-Vis Spectroscopy | Electronic transitions (π → π, n → π) | Absorption bands influenced by the aromatic system, carbonyl, and nitro groups. |

| Fluorescence Spectroscopy | Radiative decay from the lowest excited singlet state | Emission spectrum providing information on the excited state energy levels. |

Computational and Theoretical Chemistry Investigations of 1 2 Fluoro 4 Nitrophenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the optimized, lowest-energy molecular geometry. sci-hub.seresearchgate.net This process reveals precise bond lengths, bond angles, and dihedral angles that characterize the molecule's stable three-dimensional structure.

For the aromatic ring of "1-(2-Fluoro-4-nitrophenyl)propan-1-one", the geometry is influenced by the electronic effects of the fluoro, nitro, and propanoyl substituents. The electron-withdrawing nature of the nitro and carbonyl groups, combined with the electronegativity of the fluorine atom, modulates the C-C bond lengths within the phenyl ring. While specific experimental data for this molecule is not available, DFT calculations on analogous compounds like o-fluoronitrobenzene provide a reliable model for the expected structural parameters of the substituted ring system. sci-hub.se

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of a molecule's reactivity and kinetic stability. numberanalytics.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. In "this compound", the strong electron-withdrawing nitro and fluoro groups are expected to lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. Analysis of o-fluoronitrobenzene, a structural analogue of the aromatic portion, shows a LUMO that is significantly delocalized over the ring with large coefficients on the carbons bearing the fluoro and nitro groups, identifying these as the primary sites for nucleophilic attack. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). dtic.mil

For "this compound", the MEP map is expected to show highly negative potential localized on the oxygen atoms of the carbonyl and nitro groups, making them the most significant nucleophilic centers. Conversely, a large region of positive potential is anticipated around the aromatic ring, a consequence of the powerful electron-withdrawing effects of the nitro group and fluorine atom. The most positive (blue) region is predicted to be near the carbon atom bonded to fluorine, marking it as the most probable site for a nucleophilic aromatic substitution reaction. sci-hub.seresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the relative energies associated with them. youtube.com A Potential Energy Surface (PES) map plots the molecule's energy as a function of one or more geometric parameters, such as dihedral angles, to identify the most stable conformers (energy minima) and the energy barriers to their interconversion. researchgate.net

The key conformational flexibility in "this compound" lies in the rotation around the C(ring)-C(carbonyl) bond, defined by the dihedral angle between the plane of the phenyl ring and the plane of the propanoyl group. Steric hindrance between the carbonyl oxygen and the ortho-fluorine atom will significantly influence the preferred conformation. DFT calculations would likely reveal that a non-planar conformation, where the propanoyl group is twisted out of the plane of the aromatic ring, is the most stable to minimize steric repulsion, even though this reduces electronic conjugation. nih.govutdallas.edu

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure validation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. sci-hub.se For "this compound", predicting the ¹⁹F chemical shift is particularly important. Computational benchmarks on fluorinated aromatic compounds show that DFT methods can predict these shifts with high accuracy, aiding in structural assignment. nih.govrsc.orgmdpi.com

IR Spectroscopy: DFT frequency calculations can predict the vibrational spectrum, identifying characteristic absorption bands. Key predicted frequencies for this molecule would include the C=O stretching vibration of the ketone, the symmetric and asymmetric stretching vibrations of the NO₂ group, and the C-F stretching vibration. sci-hub.setandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict the UV-Vis absorption spectrum. tandfonline.com The spectrum of "this compound" is expected to be dominated by π→π* transitions associated with the conjugated nitrophenyl system.

Computational Studies on Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states (the highest energy point along a reaction coordinate). orientjchem.org For "this compound", a primary reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. nih.gov

Computational modeling of this reaction involves mapping the energy profile as the nucleophile approaches the aromatic ring. This allows for the characterization of the key transition state and the Meisenheimer complex, a stabilized anionic intermediate that is characteristic of the SNAr mechanism. researchgate.net The presence of the strongly electron-withdrawing para-nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction. stackexchange.com

These calculations would confirm that the para-nitro group significantly lowers the activation energy for the formation of the Meisenheimer intermediate, making the reaction kinetically favorable. researchgate.netrsc.org Comparing the calculated activation energies for attack at different positions on the ring would quantitatively demonstrate why substitution occurs almost exclusively at the carbon bearing the fluorine atom.

Catalysis and Solvent Effects in Computational Models

Following a comprehensive search of available scientific literature, no specific computational studies detailing the catalysis and solvent effects on "this compound" have been identified. Research in this specific area appears to be limited or not publicly available. Theoretical models often employ Density Functional Theory (DFT) and other quantum mechanical methods to predict how different catalysts might influence reaction pathways or how the polarity and proticity of solvents might affect the compound's stability, reactivity, and spectroscopic properties. However, without dedicated studies on this particular molecule, any discussion would be speculative and fall outside the prescribed scope of this article.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

Similarly, a thorough review of scientific databases reveals no published research applying Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis to "this compound". These computational techniques are powerful tools for understanding the nature of chemical bonds and non-covalent interactions within a molecule and in its complexes. QTAIM analysis can characterize bond critical points to elucidate the strength and nature of covalent and non-covalent interactions, while NCI analysis provides a visual representation of weak interactions, such as van der Waals forces and hydrogen bonds. The absence of such studies for "this compound" means that a detailed, data-driven discussion on its intramolecular and intermolecular interactions based on these methods cannot be provided at this time.

Strategic Utilization of 1 2 Fluoro 4 Nitrophenyl Propan 1 One As a Synthetic Building Block

Precursor for Elaborate Organic Architectures

Searches for the use of 1-(2-Fluoro-4-nitrophenyl)propan-1-one as a precursor for complex organic structures did not yield specific examples or methodologies.

Incorporation into Complex Polyfunctionalized Aromatic Compounds

No documented studies were found that describe the incorporation of the This compound moiety into complex, polyfunctionalized aromatic compounds through reactions such as cross-coupling or multi-step functional group transformations.

Role in Cascade Reactions and Multicomponent Syntheses

The scientific literature does not provide specific examples of This compound being utilized in cascade or multicomponent reactions. While these are powerful synthetic strategies, their application with this particular substrate has not been reported.

Derivatization for Advanced Chemical Probes and Ligand Design (excluding biological efficacy)

There is a lack of available research on the derivatization of This compound for the purpose of creating advanced chemical probes or ligands for analytical or coordination chemistry applications.

Applications in Non-Polymeric Materials Chemistry (excluding specific physical properties)

No specific applications of This compound in the field of non-polymeric materials chemistry have been documented in the available literature.

As an Intermediate for Specialty Chemicals

While it is plausible that This compound could serve as an intermediate in the synthesis of specialty chemicals, such as agrochemicals or pharmaceuticals, specific pathways and examples are not detailed in the scientific literature. A patent for a related isomer, 3-(4-fluoro-2-nitrophenyl)propanone, indicates its use as an intermediate for pesticides, suggesting a potential, though undocumented, similar role for the specified compound.

Table of Compounds

Since no specific reactions or related compounds could be discussed in the context of This compound , a table of mentioned compounds is not applicable.

While "this compound" is recognized as a valuable intermediate in organic synthesis, particularly for the creation of complex molecules, detailed research explicitly outlining its role in the development of new synthetic reagents is not extensively documented in publicly available scientific literature. Synthetic reagents are typically compounds or mixtures used to cause a chemical reaction, and while this building block is crucial for creating target molecules, its direct conversion into a reagent that is then used for a broad range of subsequent transformations is not a widely reported application.

The primary utility of "this compound" lies in its versatile chemical structure, which features several reactive sites. These include the ketone functional group, the activatable nitro group, and the fluorine atom, which can be susceptible to nucleophilic aromatic substitution. Researchers typically leverage these features for multi-step syntheses of specific, often biologically active, target compounds rather than for the creation of general-purpose synthetic reagents.

The typical reaction pathways involving similar compounds include the reduction of the nitro group to an amine, which can then be further functionalized, or reactions at the ketone, such as reductions or condensations. The fluorine atom can also be displaced by various nucleophiles under specific conditions. These transformations are generally integral steps in a longer synthetic route towards a final product, such as a pharmaceutical agent, rather than the synthesis of a standalone reagent.

Due to the lack of specific research findings on the development of new synthetic reagents from "this compound," a data table detailing such applications cannot be provided.

Emerging Research Directions and Future Prospects for 1 2 Fluoro 4 Nitrophenyl Propan 1 One Chemistry

Investigation of Unexplored Reactivity Pathways and Conditions

While the fundamental reactivity of the functional groups in "1-(2-Fluoro-4-nitrophenyl)propan-1-one" is understood, significant opportunities exist in exploring novel transformations under previously uninvestigated conditions. The interplay between the electron-withdrawing nitro group and the ortho-fluoro substituent creates a unique electronic environment that could be exploited for new synthetic methodologies.

Future research will likely focus on:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the aliphatic propane (B168953) chain offers a highly atom-economical approach to creating more complex analogues. Transition-metal catalysis could enable the introduction of new substituents without the need for pre-functionalized starting materials.

Novel Reductions and Reductive Cyclizations: The nitro group is a versatile precursor to an amino group. Investigating chemoselective reductions that leave the ketone intact, or tandem reduction-cyclization reactions with the ketone, could provide rapid access to novel heterocyclic scaffolds, such as fluorinated dihydroquinolines or other nitrogen-containing ring systems.

Photocatalysis and Electrochemistry: Utilizing light or electricity as reagents can unlock unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.gov These techniques could enable novel cross-coupling reactions or functional group interconversions under mild conditions, minimizing waste and improving safety. For instance, photocatalytic activation could facilitate radical-based transformations at the alpha-position of the ketone.

Development of Stereoselective Synthetic Methods for Chiral Derivatives

The introduction of chirality into molecules is critical for applications in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities or physical properties. nih.govmdpi.com Developing methods to produce chiral derivatives of "this compound" in an enantiomerically pure form is a significant and valuable research direction.

Key strategies for achieving stereoselectivity include:

Asymmetric Reduction: The ketone functionality is an ideal handle for creating a chiral center. Asymmetric hydrogenation or transfer hydrogenation using chiral metal catalysts (e.g., based on iridium or ruthenium) can produce chiral secondary alcohols with high enantiomeric excess. researchgate.net

Biocatalysis: The use of enzymes or whole-organism biocatalysts offers a green and highly selective alternative for producing chiral molecules. wpmucdn.comnih.gov For example, microbial reduction of the ketone can yield specific enantiomers of the corresponding alcohol under mild, aqueous conditions. rsc.org This approach avoids the use of heavy metals and often provides exceptional levels of stereocontrol.

Chiral Phase-Transfer Catalysis: Reactions at the α-carbon of the ketone, such as alkylations or fluorinations, can be rendered stereoselective through the use of chiral phase-transfer catalysts. This would allow for the synthesis of derivatives with a chiral quaternary or tertiary center adjacent to the carbonyl group.

Table 1: Potential Stereoselective Transformations

| Transformation | Method | Potential Chiral Product |

|---|---|---|

| Ketone Reduction | Asymmetric Hydrogenation | (R)- or (S)-1-(2-Fluoro-4-nitrophenyl)propan-1-ol |

| Ketone Reduction | Microbial Reduction (Biocatalysis) | (S)-1-(2-Fluoro-4-nitrophenyl)propan-1-ol rsc.org |

| α-Alkylation | Chiral Phase-Transfer Catalysis | 1-(2-Fluoro-4-nitrophenyl)-2-alkylpropan-1-one |

| Nitro Reduction & Derivatization | Chiral Amine Synthesis | Chiral amides from 1-(4-amino-2-fluorophenyl)propan-1-one |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. researchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability. nih.govamt.uk For a compound like "this compound," which may be involved in highly exothermic or hazardous reactions (e.g., nitration, reactions with energetic intermediates), flow chemistry presents a particularly attractive approach.

Future integration will likely involve:

Safer Nitration and Fluorination: The synthesis of the core scaffold often involves nitration, a notoriously exothermic and potentially hazardous process. Performing such reactions in a microreactor provides superior heat transfer and a small reaction volume, drastically reducing the risks associated with thermal runaways. amt.uk

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. nih.gov This "telescoped" approach can significantly reduce synthesis time, solvent usage, and waste generation.

Automated Optimization: Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytical tools, can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify optimal synthetic protocols. mdpi.com This accelerates process development and facilitates high-throughput library synthesis for drug discovery.

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Benefit in Batch Processing | Benefit in Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of hot spots. | High surface-area-to-volume ratio; excellent temperature control. nih.gov |

| Safety | Large volumes of hazardous materials; potential for thermal runaway. | Small reactor volumes minimize risk; enhanced containment. nih.gov |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by running the system for longer time. researchgate.net |

| Mixing | Can be inefficient, leading to side products. | Rapid and efficient mixing, improving yield and selectivity. researchgate.net |

Advanced Computational Screening for Novel Transformations and Applications

Computational chemistry has become an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and screening for new applications, thereby reducing the time and cost associated with experimental work.

For "this compound," computational approaches can provide valuable insights:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity. For instance, it can determine the most likely sites for nucleophilic or electrophilic attack, calculate the energy barriers for different reaction pathways, and explain the conformational preferences that govern reactivity. acs.orgnih.gov

Molecular Docking and Virtual Screening: To explore potential pharmaceutical applications, the molecule and its virtual derivatives can be computationally docked into the binding sites of various biological targets (e.g., enzymes, receptors). This in silico screening can identify potential lead compounds for further experimental validation, as demonstrated with similar complex molecules. researchgate.net

Reaction Prediction Algorithms: Machine learning and AI-driven platforms can analyze vast databases of chemical reactions to predict novel transformations for a given substrate. By inputting the structure of "this compound," these tools could suggest previously unconsidered but plausible synthetic routes or new molecular scaffolds.

Sustainable Synthesis and Resource-Efficient Transformations of Analogues

The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. unife.it Future research on "this compound" and its analogues will prioritize sustainability and resource efficiency.

Key areas for improvement include:

Catalysis over Stoichiometric Reagents: Replacing stoichiometric reagents (which are consumed in the reaction and generate significant waste) with catalytic alternatives is a cornerstone of green chemistry. This includes using transition-metal catalysts, organocatalysts, or biocatalysts for transformations like reductions, couplings, and functionalizations.

Green Solvents and Reaction Media: Efforts will be made to replace hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions, where possible, represent an ideal scenario.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.